molecular formula C12H6Cl2N2 B3189036 2,3-Dichlorobenzo[f]quinoxaline CAS No. 26907-93-7

2,3-Dichlorobenzo[f]quinoxaline

Cat. No.: B3189036
CAS No.: 26907-93-7
M. Wt: 249.09 g/mol
InChI Key: NFHNRZDVWVUUKG-UHFFFAOYSA-N
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Description

2,3-Dichlorobenzo[f]quinoxaline (CAS 26907-93-7) is a high-value aromatic heterocycle serving as a versatile synthetic building block in organic and medicinal chemistry research. Its core value lies in its role as a key electrophilic substrate for Nucleophilic Aromatic Substitution (SNAr) reactions, facilitated by the two electron-withdrawing chlorine atoms on the quinoxaline ring, which allow for selective and controlled functionalization with a wide range of N-, O-, S-, and C-nucleophiles . This reactivity enables researchers to efficiently synthesize complex and diverse libraries of mono- and disubstituted quinoxaline derivatives from a single, accessible precursor . The primary research applications of this compound are in the design and synthesis of novel bioactive molecules. It is a crucial intermediate in developing potential anticancer agents, as demonstrated in studies where 2,3-disubstituted and fused quinoxalines showed promising antiproliferative activity in malignant cells . Furthermore, it is used to create compounds evaluated for their antimicrobial activity, with some derivatives exhibiting significant effects against various bacterial species and fungal strains . The benzo[f]quinoxaline structure is an integral pharmacophore in these investigations, contributing to the biological activity of the final molecules . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,3-dichlorobenzo[f]quinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl2N2/c13-11-12(14)16-10-8-4-2-1-3-7(8)5-6-9(10)15-11/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFHNRZDVWVUUKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2N=C(C(=N3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 2,3 Dichlorobenzo F Quinoxaline and Its Derivatives

Retrosynthetic Analysis of the Benzo[f]quinoxaline (B1213846) Core Structure

A retrosynthetic analysis of the benzo[f]quinoxaline core reveals that the most common disconnection occurs at the pyrazine (B50134) ring, leading back to a 2,3-diaminonaphthalene (B165487) precursor and a 1,2-dicarbonyl compound. This approach forms the basis of the most widely used synthetic strategies. cusat.ac.inmdpi.com The synthesis of the necessary 2,3-diaminonaphthalene can be achieved through methods like the chlorination of 2,3-dihydroxynaphthalene (B165439) followed by amination. mdpi.com

Another key strategy involves the construction of the quinoxaline (B1680401) ring system first, which is then fused to an additional benzene (B151609) ring to form the benzo[f]quinoxaline structure. For instance, 5,8-quinoxalinedione can serve as a starting material for building the benzo[g]quinoxaline-5,10-dione core. mdpi.com

Classical Condensation Reactions in Quinoxaline Ring Formation

The traditional and most fundamental method for synthesizing the quinoxaline ring, a critical component of benzo[f]quinoxalines, involves the condensation of an aromatic o-diamine with a 1,2-dicarbonyl compound. cusat.ac.inencyclopedia.pubsapub.org This method, known since 1884, remains a cornerstone of quinoxaline synthesis due to its simplicity and effectiveness. encyclopedia.pub

Reactions of 1,2-Dicarbonyl Compounds with o-Phenylenediamines

The condensation of o-phenylenediamines with 1,2-dicarbonyl compounds is a versatile and widely employed method for synthesizing a broad range of quinoxaline derivatives. cusat.ac.insapub.org The reaction is typically carried out in a suitable solvent, and can be catalyzed by acids. sapub.org For example, the reaction of o-phenylenediamine (B120857) with benzil (B1666583) in ethanol (B145695) can produce 2,3-diphenylquinoxaline (B159395). ijiset.comslideshare.net The use of microwave irradiation has been shown to significantly improve yields and reduce reaction times for this transformation. ijiset.com

A variety of dicarbonyl compounds can be used, including glyoxal, biacetyl, and benzil, leading to different substituents on the quinoxaline ring. sapub.org Similarly, substituted o-phenylenediamines can be employed to introduce functional groups onto the benzene portion of the quinoxaline system. sapub.org

Reactant 1Reactant 2Catalyst/ConditionsProductReference
o-PhenylenediamineBenzilEthanol, reflux2,3-Diphenylquinoxaline ijiset.com
o-PhenylenediamineGlyoxalAcetonitrile (B52724), Ni-nanoparticlesQuinoxaline sapub.org
o-Phenylenediamine1,4-Dibromo-2,3-butanedione2,3-Bis(bromomethyl)quinoxaline sapub.org
2,3-Diaminonaphthaleneα-KetoacidsMicrowave irradiationQuinoxalinone derivatives sapub.org

Multi-component Reactions for Benzo[f]quinoxaline Synthesis

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules like benzo[f]quinoxalines in a single step from three or more starting materials. nih.gov The Ugi reaction, an isonitrile-based MCR, has been utilized in a two-step "Ugi/Deprotect/Cyclize" (UDC) strategy to synthesize fused quinoxalinone-benzodiazepines. nih.govnih.gov This approach involves the initial four-component Ugi reaction followed by deprotection and subsequent ring-closing events to form the complex heterocyclic system. nih.gov The optimization of these reactions can be achieved through techniques like microwave irradiation and the use of specific solvents like trifluoroethanol. nih.gov

Modern Catalytic Approaches for Quinoxaline Synthesis

In recent years, modern catalytic methods have been developed to address the limitations of classical synthesis, such as harsh reaction conditions and the use of stoichiometric reagents. These approaches often provide higher yields, greater functional group tolerance, and more environmentally friendly reaction conditions. encyclopedia.pubrsc.org

Transition-Metal-Free Synthetic Protocols

The development of transition-metal-free synthetic methods for quinoxalines is a significant advancement towards greener chemistry. rsc.orgnih.govresearchgate.net These methods often utilize readily available and less toxic catalysts.

One notable approach is the iodine-catalyzed oxidative cyclization of o-phenylenediamines with various substrates. nih.gov For instance, iodine can catalyze the reaction of o-phenylenediamines with α-hydroxy ketones, where the iodine acts as an oxidant to generate the 1,2-dicarbonyl intermediate in situ. encyclopedia.pubnih.govresearchgate.net Other transition-metal-free catalysts include ammonium (B1175870) bifluoride and various organocatalysts. nih.gov Graphene oxide has also been employed as a catalyst for the one-pot synthesis of quinoxalines from 2-nitroanilines. nih.gov

ReactantsCatalystConditionsYieldReference
o-Phenylenediamine, Hydroxy ketonesI₂ (20 mol%)DMSO78-99% nih.gov
o-Phenylenediamine, 1,2-Dicarbonyl compoundsNitrilotris(methylenephosphonic acid) (5 mol%)-80-97% nih.gov
o-Phenylenediamine, 1,2-Dicarbonyl compoundsAmmonium bifluorideAqueous ethanol90-98% nih.gov
2-Nitroaniline, 1,2-Dicarbonyl compoundsGraphene oxideHydrazine hydrateModerate to excellent nih.gov

Organocatalysis and Bio-based Catalysts

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a green and sustainable alternative to metal-based catalysts. nih.govyoutube.com Small organic molecules, such as amino acids like L-proline, can effectively catalyze the formation of quinoxaline rings with high enantioselectivity. youtube.com These catalysts are often inexpensive, stable, and environmentally benign. youtube.com

Bio-inspired catalysts, such as ortho-quinones, have also been successfully applied to the synthesis of quinoxalines. organic-chemistry.org These catalysts can operate under mild conditions with oxygen as the terminal oxidant, making the process highly efficient and eco-friendly. organic-chemistry.org Furthermore, bio-based catalysts like ionic liquids functionalized with cellulose (B213188) have been shown to be effective in catalyzing the condensation of o-phenylenediamines and 1,2-dicarbonyl compounds in water, a green solvent. nih.gov

Heterogeneous Catalysis and Nanocatalysts

The synthesis of quinoxaline derivatives, including the benzo[f]quinoxaline scaffold, has been significantly advanced by the use of heterogeneous catalysts and nanocatalysts. These catalysts are favored for their ease of separation from the reaction mixture, potential for recyclability, and often-enhanced stability and activity. tandfonline.comrsc.orgnih.gov

Heterogeneous catalysts offer a solid phase on which the reaction occurs, simplifying post-reaction work-up and reducing waste. A variety of materials have proven effective:

Mixed Metal Oxides : Binary metal oxides such as Al₂O₃–ZrO₂ have been employed as bifunctional heterogeneous catalysts. These materials possess both Lewis acid-base sites, chemical and thermal stability, and a high surface-to-volume ratio, facilitating the cyclocondensation reaction at room temperature with minimal catalyst usage. tandfonline.com

Supported Catalysts : Heteropolyoxometalates, like Keggin-type molybdophosphovanadates, supported on materials such as alumina (B75360) cylinders, have been used to achieve high yields of quinoxalines at room temperature. nih.govudayton.edu The support ensures high dispersion of the active catalytic species. Other supports like silica (B1680970) have also been investigated. nih.gov

Metal-Organic Frameworks (MOFs) : MOFs are highly porous nanomaterials valued in heterogeneous catalysis. rsc.orgmdpi.com For instance, an alkylsulfonate-functionalized MOF, MIL-101-Cr–NH–RSO₃H, has demonstrated high catalytic performance in preparing quinoxaline derivatives. The MOF's high surface area and large pores improve contact between substrates and active sites, leading to high yields in milder conditions. rsc.org

Acidic Solid Catalysts : Materials like sulfated polyborate ias.ac.in and cellulose sulfuric acid researchgate.net act as efficient, recyclable solid acid catalysts. They offer the advantages of being inexpensive and environmentally benign. ias.ac.inresearchgate.net

Nanocatalysts, with their high surface-area-to-volume ratio, provide a greater number of active sites for catalysis, often leading to higher reactivity and efficiency. rsc.org

Metal Oxide Nanoparticles : Monoclinic zirconia nanoparticles (20–40 nm) and nano CeO₂/ZnO have been used as powerful, recyclable catalysts for the rapid synthesis of quinoxalines in high yields. rsc.orgbas.bg Silica nanoparticles have also been used effectively under solvent-free conditions. rsc.org

Magnetic Nanoparticles : To further simplify catalyst recovery, magnetic nanoparticles, such as those made of Fe₃O₄, have been developed. These can be easily removed from the reaction medium using an external magnet and have been shown to be reusable for several cycles without significant loss of activity. rsc.org

Metal-Based Nanopatalysts : Nanoparticles of various metals, including cobalt, nickel, and zirconium, have been successfully utilized in quinoxaline synthesis, often operating under green conditions like using ethanol as a solvent at room temperature. rsc.org

The table below summarizes the performance of various heterogeneous and nanocatalysts in the synthesis of quinoxaline derivatives.

CatalystPrecursorsSolventTemperatureTimeYield (%)Ref
Al₂O₃–ZrO₂o-phenylenediamine, phenacyl bromideDMFRoom Temp.ShortExcellent tandfonline.com
AlCuMoVP on Aluminao-phenylenediamine, benzilToluene (B28343)25°C2 h92 nih.gov
MIL-101-Cr–NH–RSO₃HBenzene-1,2-diamine, 1,2-dicarbonylMethanol45°C14 min (ultrasound)High rsc.org
Nano CeO₂/ZnOo-phenylenediamine, benzilMethanolReflux10 min96 bas.bg
Fe₃O₄@SiO₂/Schiff base/Co(II)1,2-diamines, benzilEtOH/H₂ORoom Temp.-up to 95 rsc.org
Sulfated Polyborateo-phenylenediamines, 1,2-diketonesSolvent-free80°C10-25 min89-96 ias.ac.in
Cellulose Sulfuric Acido-phenylenediamine, benzilWaterRoom Temp.10 min98 researchgate.net

Halogenation Techniques for Regioselective Dichloro Substitution

The synthesis of 2,3-Dichlorobenzo[f]quinoxaline is most effectively achieved not by direct chlorination of the parent aromatic system, but through the halogenation of a suitable precursor. This approach ensures high regioselectivity, specifically targeting the 2 and 3 positions of the quinoxaline core. The key intermediate for this transformation is the corresponding benzo[f]quinoxaline-2,3-dione.

The conversion of the dione (B5365651) to the dichloro derivative is a standard procedure in quinoxaline chemistry. chemicalbook.comresearchgate.net The hydroxyl groups of the tautomeric enol form are substituted by chlorine atoms using potent chlorinating agents.

Commonly used reagents for this transformation include:

Phosphorus Oxychloride (POCl₃) : Refluxing the precursor dione with phosphorus oxychloride is a widely used method. One procedure involves heating quinoxaline-2,3(1H,4H)-dione with POCl₃ at 100°C for 3 hours, which results in excellent yields (92%) of 2,3-dichloroquinoxaline (B139996) after workup. chemicalbook.com

Thionyl Chloride (SOCl₂) : An alternative method uses thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF). A mixture of 2,3-dihydroxyquinoxaline (B1670375) and thionyl chloride in 1-chlorobutane (B31608) is refluxed for one hour to produce 2,3-dichloroquinoxaline in near-quantitative yield (98%). chemicalbook.com

These methods are highly reliable for producing 2,3-dichloroquinoxalines, which are themselves versatile building blocks for further functionalization via nucleophilic aromatic substitution reactions. researchgate.netarabjchem.orgjohnshopkins.edu The presence of the two chlorine atoms makes the C2 and C3 positions highly electrophilic and susceptible to attack by a wide range of nucleophiles. arabjchem.org

Synthesis of Precursors and Key Intermediates for 2,3-Dichlorobenzo[f]quinoxaline

The cornerstone for synthesizing 2,3-Dichlorobenzo[f]quinoxaline is the benzo[f]quinoxaline-2,3-dione intermediate. The general and most classical method for preparing the quinoxaline core involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. nih.govnih.gov

For the specific target of benzo[f]quinoxaline-2,3-dione, the required precursors are:

2,3-Diaminonaphthalene : This aromatic diamine serves as the "benzo" portion of the final structure. Its synthesis typically starts from a suitable naphthalene (B1677914) derivative, such as 2,3-dinitronaphthalene, which can be reduced to the diamine using standard reduction methods (e.g., catalytic hydrogenation or reduction with metals like tin in acidic medium).

Oxalic Acid or its Derivatives : To form the 2,3-dione moiety, a 1,2-dicarbonyl compound is needed. Oxalic acid or its reactive derivatives (like oxalyl chloride) are ideal for this purpose.

The condensation reaction between 2,3-diaminonaphthalene and oxalic acid (or a derivative) proceeds via a cyclization-condensation pathway to yield benzo[f]quinoxaline-2,3-dione. This dione can then be subjected to chlorination as described in the previous section to yield the final 2,3-Dichlorobenzo[f]quinoxaline. chemicalbook.com The synthesis of a related precursor, 2,3-dichloro-6-(pyrrolidin-1-ylsulfonyl)quinoxaline, similarly starts with the formation of the corresponding dione, which is subsequently chlorinated with phosphorus oxychloride. researchgate.net

Optimization of Reaction Conditions and Yield Enhancement Strategies

Maximizing the efficiency and yield of the synthesis of benzo[f]quinoxaline derivatives is a critical aspect of the process. Optimization involves systematically varying reaction parameters to find the ideal conditions.

Key parameters that are typically optimized include:

Catalyst Selection and Loading : The choice of catalyst is paramount. As shown in section 2.3.3, different catalysts can have a dramatic effect on reaction outcomes. nih.gov Beyond selection, the amount of catalyst used is also crucial. Studies have shown that increasing the catalyst loading can improve yields up to an optimal point, after which no significant benefit is observed. For example, in a DBSA-catalyzed synthesis, 10 mol% was found to be optimal, while for an AlCuMoVP catalyst, the yield increased significantly when moving from 50 mg to 100 mg of catalyst, but not with further increases. nih.govtandfonline.com Similarly, for a MOF-based catalyst, a loading of 3.9 mol% was determined to be the most effective. rsc.org

Solvent Effects : The reaction medium can influence both reaction rates and yields. While traditional organic solvents like toluene and DMF are effective, green solvents are increasingly preferred. tandfonline.comnih.gov The choice of solvent can be critical; for instance, in one study, water gave a 96% yield, whereas acetonitrile resulted in only a 40% yield under the same conditions. tandfonline.com

Temperature : Reaction temperature is a standard parameter for optimization. Many modern syntheses aim for room temperature to reduce energy consumption, which has been achieved with catalysts like AlCuMoVP and DBSA. nih.govtandfonline.com In other cases, moderate heating (e.g., 45°C or 80°C) provides the best balance of reaction rate and selectivity. rsc.orgias.ac.in

Reaction Time : Shorter reaction times are desirable for process efficiency. Optimization aims to minimize the time required to reach maximum conversion. For an AlCuMoVP-catalyzed reaction, the yield increased with time up to 120 minutes before plateauing. nih.gov The use of energy-efficient techniques like microwave irradiation can drastically reduce reaction times to mere minutes. udayton.edu

High-Throughput Screening : Modern methods can accelerate the optimization process. A high-throughput screening platform using microdroplet reactions combined with mass spectrometry has been developed to rapidly determine the optimal conditions (e.g., flow rate, spray voltage, distance to MS inlet) for quinoxaline synthesis. nih.gov

The following table illustrates the impact of optimizing various reaction conditions.

Parameter OptimizedSystemRange StudiedOptimal ConditionEffect on Yield/RateRef
Catalyst Loading (DBSA)o-phenylenediamine + benzil2-20 mol%10 mol%Yield increased from 82% (5 mol%) to 96% (10 mol%) tandfonline.com
Catalyst Loading (AlCuMoVP)o-phenylenediamine + benzil10-150 mg100 mgYield increased from 85% (50 mg) to 92% (100 mg) nih.gov
Solvento-phenylenediamine + benzil (DBSA cat.)Water, EtOH, MeOH, Hexane, etc.Water96% yield in water vs. 40-84% in other solvents tandfonline.com
Reaction Timeo-phenylenediamine + benzil (AlCuMoVP cat.)30-180 min120 minYield increased with time up to 120 min, then constant nih.gov

Green Chemistry Principles in the Synthesis of Benzo[f]quinoxaline Derivatives

The application of green chemistry principles to the synthesis of quinoxaline derivatives is a major focus of current research, aiming to create more sustainable and environmentally friendly processes. benthamdirect.comresearchgate.net This involves using safer solvents, reducing energy consumption, and employing recyclable catalysts. tandfonline.combenthamdirect.com

Utilization of Green Solvents (e.g., Water, Ethanol, Ionic Liquids)

The replacement of volatile and toxic organic solvents is a key tenet of green chemistry.

Water : Once avoided in organic synthesis, water is now recognized as a highly effective green solvent. tandfonline.com Its unique properties, such as high polarity and the ability to promote reactions through hydrophobic effects, can lead to different reactivity and often higher yields. In the synthesis of quinoxalines using a surfactant-type catalyst (DBSA), water was found to be the best solvent, providing a 96% yield at room temperature. tandfonline.com

Ethanol : As a bio-based and less toxic solvent, ethanol is another popular green choice. It has been used effectively in various nanocatalyst-based syntheses of quinoxalines, often at room temperature. researchgate.netrsc.org The condensation of diamines and dicarbonyls proceeds efficiently in ethanol, sometimes in combination with water. rsc.org

Ionic Liquids (ILs) : Ionic liquids are salts that are liquid at low temperatures and are considered green solvents due to their negligible vapor pressure. They have been used as both the solvent and catalyst for the synthesis of quinoxaline derivatives, offering an environmentally friendly, catalyst-free method. tandfonline.comnih.gov

Energy-Efficient Techniques (e.g., Microwave Irradiation, Ultrasound, Mechanochemistry)

Reducing energy consumption is another critical goal of green chemistry, often achieved by using alternative energy sources to drive reactions.

Microwave Irradiation : Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. benthamdirect.com Microwaves provide rapid, uniform heating, which can dramatically reduce reaction times from hours to minutes. udayton.edu Importantly, many microwave-assisted syntheses of quinoxalines can be performed under solvent-free conditions, further enhancing their green credentials. udayton.eduunav.edu

Ultrasound : Sonication, or the use of ultrasound, can promote chemical reactions through acoustic cavitation. The formation and collapse of microscopic bubbles generate localized high-pressure and high-temperature spots, enhancing reaction rates. Ultrasound has been successfully applied to the synthesis of quinoxalines, for example, in a MOF-catalyzed reaction that achieved high yields in just 14 minutes at a low temperature of 45°C. rsc.org

Advanced Derivatization and Functionalization of 2,3 Dichlorobenzo F Quinoxaline

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the derivatization of 2,3-Dichlorobenzo[f]quinoxaline, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity. researchgate.net

Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds by coupling the dichlorobenzo[f]quinoxaline with organoboron compounds. researchgate.netnih.gov The reaction is tolerant of a wide range of functional groups and can be used to introduce aryl, heteroaryl, and alkyl groups at the chloro-positions. nih.govlibretexts.org The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity. libretexts.org

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and the aryl halide (2,3-Dichlorobenzo[f]quinoxaline). wikipedia.orglibretexts.orgslideshare.net This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org It provides a direct route to alkynyl-substituted benzo[f]quinoxalines, which are valuable precursors for further transformations. rsc.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for the formation of C-N bonds, allowing for the coupling of 2,3-Dichlorobenzo[f]quinoxaline with a wide variety of primary and secondary amines. wikipedia.orgrug.nl The development of specialized phosphine (B1218219) ligands has been instrumental in expanding the scope of this reaction to include challenging substrates. wikipedia.orgorganic-chemistry.org This method offers a significant advantage over traditional methods for synthesizing arylamines, which often require harsh reaction conditions. wikipedia.org

Electrophilic Aromatic Substitution on the Benzo[f]moiety

While the pyrazine (B50134) ring of the quinoxaline (B1680401) system is electron-deficient, the fused benzo[f] moiety can undergo electrophilic aromatic substitution, although this is less common than nucleophilic substitution on the pyrazine ring. The directing effects of the fused heterocyclic ring and any existing substituents on the benzo portion will influence the position of substitution. For instance, intramolecular electrophilic attack on a 1,1'-biphenyl substituent has been observed in the synthesis of dibenzo[f,h] arabjchem.orgudayton.eduwikipedia.orgoxadiazolo[3,4-b]quinoxalines. nih.gov However, the presence of strong electron-withdrawing groups can complicate or prevent such reactions. nih.govacs.org

Introduction of Diverse Functionalities (e.g., Amine, Alkoxy, Thiol)

The reactivity of the chlorine atoms in 2,3-Dichlorobenzo[f]quinoxaline allows for the direct introduction of a wide array of functional groups through nucleophilic aromatic substitution. arabjchem.orgudayton.eduresearchgate.net

Amines: Reaction with various primary and secondary amines, including alkylamines and anilines, readily yields 2-amino-3-chloro- or 2,3-diamino-substituted benzo[f]quinoxalines. arabjchem.orgresearchgate.net Control over the stoichiometry of the amine allows for selective mono- or di-substitution. arabjchem.org

Alkoxy Groups: Alkoxides, generated from alcohols and a base, react with 2,3-Dichlorobenzo[f]quinoxaline to form 2-alkoxy-3-chloro- or 2,3-dialkoxy-derivatives. arabjchem.org This method provides access to a range of ethers with diverse steric and electronic properties.

Thiol Groups: Thiolates, derived from thiols, can displace the chlorine atoms to afford 2-thio-3-chloro- or 2,3-dithio-substituted benzo[f]quinoxalines. nih.gov These sulfur-containing derivatives are of interest for their potential biological and material applications.

Chemo- and Regioselective Transformations of the Quinoxaline Core

The presence of two reactive chlorine atoms on the quinoxaline core of 2,3-Dichlorobenzo[f]quinoxaline allows for highly chemo- and regioselective transformations. By carefully controlling the reaction conditions and the nature of the nucleophile, it is possible to selectively substitute one chlorine atom over the other. arabjchem.org

For example, a less reactive nucleophile might preferentially react at one position, leaving the second chlorine atom intact for a subsequent, different functionalization. This stepwise approach is crucial for the synthesis of unsymmetrically substituted 2,3-disubstituted benzo[f]quinoxalines. nih.gov The differing reactivity of the two chloro positions can also be exploited. Furthermore, in palladium-catalyzed cross-coupling reactions involving di-substituted substrates, the choice of catalyst and reaction conditions can often direct the reaction to a specific site. libretexts.org

Synthesis of Polymeric and Supramolecular Architectures Incorporating Benzo[f]quinoxaline (B1213846) Moieties

The rigid, planar structure and the potential for extensive functionalization make the benzo[f]quinoxaline unit an attractive building block for the construction of polymeric and supramolecular architectures.

Polymeric Architectures: Quinoxaline-containing polymers have been synthesized for various applications, including organic electronics. The derivatization of 2,3-Dichlorobenzo[f]quinoxaline through cross-coupling reactions provides monomers that can be polymerized to create conjugated polymers with tailored electronic and optical properties. wikipedia.org

Supramolecular Architectures: The nitrogen atoms in the quinoxaline ring and the functional groups introduced at the 2- and 3-positions can participate in non-covalent interactions such as hydrogen bonding and π-π stacking, leading to the formation of well-defined supramolecular assemblies. nih.govresearchgate.netresearchgate.net These self-assembled structures can exhibit interesting properties, such as fluorescence and guest-hosting capabilities, making them promising for applications in sensing and materials science. nih.govresearchgate.net

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis (e.g., EI-MS, MALDI-TOF MS, HR-MS)

Specific mass spectrometry data, such as that from Electron Ionization (EI-MS), Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS, or High-Resolution Mass Spectrometry (HR-MS) for 2,3-Dichlorobenzo[f]quinoxaline, could not be located in the available scientific databases. Such data would be crucial for confirming the molecular weight and providing insights into the fragmentation patterns of the molecule, which aids in its structural confirmation. While mass spectra for other quinoxaline (B1680401) derivatives are documented, this information is not directly transferable to the title compound. rsc.orgsymbiosisonlinepublishing.comvixra.org

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence Spectroscopy) for Electronic Structure Probing

Detailed experimental data on the electronic absorption (UV-Vis) and emission (fluorescence) properties of 2,3-Dichlorobenzo[f]quinoxaline are not found in the reviewed literature. This information would be essential for understanding the electronic transitions and photophysical properties of the compound. Studies on other benzo[f]quinoxaline (B1213846) derivatives indicate that the electronic spectra are sensitive to substitution patterns, but specific data, including absorption maxima (λmax) and emission characteristics for 2,3-Dichlorobenzo[f]quinoxaline, remain unreported. mdpi.comresearchgate.netnih.govrsc.orgresearchgate.netnih.gov

X-ray Crystallography for Solid-State Structural Elucidation and Conformational Analysis

A definitive solid-state structure of 2,3-Dichlorobenzo[f]quinoxaline determined by single-crystal X-ray crystallography has not been published. While the crystal structures of numerous related quinoxaline and benzoquinoxaline compounds have been reported, providing valuable insights into their molecular geometries and packing in the solid state, crystallographic data for 2,3-Dichlorobenzo[f]quinoxaline (CAS 26907-93-7) is not present in crystallographic databases. nih.govbeilstein-journals.orgup.ac.zaresearchgate.netresearchgate.netchemicalbook.com

Electron Paramagnetic Resonance (EPR) Spectroscopy for Photoinduced Processes and Reactive Intermediates

There is no available research in the public domain that details Electron Paramagnetic Resonance (EPR) spectroscopic studies on 2,3-Dichlorobenzo[f]quinoxaline. EPR spectroscopy is a key technique for investigating photoinduced processes and characterizing paramagnetic species or reactive intermediates that may form upon irradiation. While EPR has been used to study photoinduced processes in other quinoxaline derivatives, no such studies have been reported for 2,3-Dichlorobenzo[f]quinoxaline. mdpi.comresearchgate.netnih.gov

Advanced Spectroscopic Techniques for Complex Benzo[f]quinoxaline Assemblies

There is no information available in the scientific literature regarding the application of advanced spectroscopic techniques to study complex assemblies involving 2,3-Dichlorobenzo[f]quinoxaline. Research on complex systems often employs specialized techniques to understand intermolecular interactions and the properties of supramolecular structures, but these have not been applied to the title compound.

Theoretical and Computational Chemistry of 2,3 Dichlorobenzo F Quinoxaline and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT, Ab initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental tools for understanding the electronic nature of 2,3-Dichlorobenzo[f]quinoxaline and its derivatives. These calculations allow for the precise determination of electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting molecular reactivity and electronic behavior.

For instance, DFT calculations at the B3LYP/cc-pVDZ level have been used to optimize the molecular geometries and determine the HOMO and LUMO energy levels of various quinoxaline (B1680401) derivatives. d-nb.info The HOMO energy is an indicator of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting capacity. The energy gap (E_g) between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule; a smaller gap generally implies higher reactivity. d-nb.inforesearchgate.net

In studies of donor-acceptor (D-A) conjugated polymers incorporating a quinoxaline unit, DFT calculations at the B3LYP/6-31G* level revealed that the LUMO electron clouds are primarily localized on the quinoxaline acceptor unit, while HOMO electrons are on the donor part. nih.gov This localization indicates an intramolecular charge transfer (ICT) upon excitation, a key factor for charge transport in organic semiconductors. nih.gov The calculated HOMO and LUMO levels for a polymer, PQ1, were -5.58 eV and -4.28 eV, respectively, indicating good air stability as the HOMO level is lower than the oxidation threshold of air (-5.27 eV). nih.gov

The table below summarizes theoretical properties for two novel 2,3-diphenylquinoxaline (B159395) derivatives, showcasing how computational methods provide key electronic parameters. researchgate.net

Table 1: Theoretical Properties of Selected 2,3-Diphenylquinoxaline Derivatives researchgate.net

Compound HOMO (eV) LUMO (eV) E_g (eV) Ionization Potential (eV) Electron Affinity (eV)
6 -5.60 -3.04 2.56 -6.20 -2.09
7 -5.83 -3.16 2.67 -6.45 -2.20

Data obtained from DFT calculations at the B3LYP/cc-pVDZ level.

These quantum chemical parameters are not only vital for understanding fundamental properties but also serve as the foundation for more complex computational studies, including the prediction of spectroscopic data and the modeling of structure-activity relationships. researchgate.netias.ac.in

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While direct molecular dynamics (MD) simulation studies specifically on 2,3-Dichlorobenzo[f]quinoxaline are not extensively documented in the reviewed literature, the methodology is widely applied to similar heterocyclic systems to understand their conformational flexibility and intermolecular interactions. nih.gov For larger, more flexible quinoxaline derivatives, MD simulations are invaluable for exploring the potential energy surface and identifying low-energy conformers. researchgate.net

For example, in the study of a family of new quinoxaline derivatives, conformational searches followed by geometry optimizations were performed to locate the lowest-energy structures. researchgate.net This process is crucial because the biological activity and material properties of a molecule are dictated by its three-dimensional shape. For rigid molecules like the benzo[f]quinoxaline (B1213846) core, the focus of MD simulations often shifts to intermolecular interactions. In the solid state, these interactions, such as π-π stacking, govern the packing motif in the crystal lattice. nih.gov The planarity of the fused-ring system in benzo[g]quinoxaline (B1338093) derivatives facilitates these stacking interactions, which are critical for properties like charge transport in organic electronic materials. nih.gov

Prediction of Spectroscopic Parameters (e.g., UV-Vis spectra, Excitation Energies)

Computational methods, especially Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting the spectroscopic properties of molecules like 2,3-Dichlorobenzo[f]quinoxaline and its derivatives. ias.ac.in These calculations can accurately forecast UV-Vis absorption spectra, including absorption maxima (λ_max) and oscillator strengths (f), which correspond to the intensity of the electronic transition. researchgate.netias.ac.in

For a series of quinoxalinone derivatives, TD-DFT calculations using the B3LYP functional and 6-311+G(d,p) basis set in ethanol (B145695) successfully predicted the theoretical UV spectra. ias.ac.in The calculations identified n→π* intramolecular electronic transitions as being responsible for absorption in the visible region. ias.ac.in Similarly, for newly designed 2,3-diphenylquinoxaline derivatives, TD-DFT calculations were used to predict their absorption spectra, which showed good absorption in the visible light range (380–550 nm), a desirable property for materials used in organic solar cells. d-nb.inforesearchgate.net

The table below presents the calculated absorption maxima and oscillator strengths for two such derivatives.

Table 2: Calculated Spectroscopic Parameters for Selected 2,3-Diphenylquinoxaline Derivatives researchgate.net

Compound λ_max (nm) Oscillator Strength (f) Transition
6 532 0.74 H→L
7 510 0.73 H→L

H→L denotes a transition from the HOMO to the LUMO.

These theoretical predictions are crucial for designing molecules with specific optical properties, for instance, by modifying the chemical structure to tune the absorption wavelength for applications in photovoltaics or as fluorescent probes. researchgate.netscholaris.ca The addition of electron-rich groups, for example, can shift the electron cloud density towards the quinoxaline nucleus, resulting in intramolecular charge transfer and a red-shift of the absorption peak. scholaris.ca

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry provides indispensable tools for elucidating the mechanisms of chemical reactions involving 2,3-Dichlorobenzo[f]quinoxaline. The high reactivity of the two chlorine atoms at the C2 and C3 positions makes it an excellent electrophilic substrate for nucleophilic aromatic substitution (S_NAr) reactions, which is a common route to synthesize a wide variety of 2,3-disubstituted quinoxalines. researchgate.netresearchgate.net

Theoretical studies can map out the entire reaction pathway, identifying intermediates and, crucially, the transition state structures and their associated activation energies. For instance, the reaction of 2,3-dichloroquinoxalines with various nucleophiles can be modeled to understand the regioselectivity and reaction kinetics. researchgate.net Computational studies on the reaction of 2,3-dialkynylquinoxalines with electrophiles have shown that the reaction proceeds via a 5-exo-dig carbocyclization, with the nature of the substituents and the electrophile influencing the stereochemical outcome. researchgate.net

While specific transition state analyses for 2,3-Dichlorobenzo[f]quinoxaline were not found in the search results, the principles are broadly applied to quinoxaline chemistry. For example, the synthesis of quinoxaline derivatives often involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.gov DFT calculations can model this condensation, determining the energy barriers for each step and confirming the most likely reaction pathway. These mechanistic insights are vital for optimizing reaction conditions to improve yields and selectivity in the synthesis of novel quinoxaline-based materials. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling through Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or physical properties, respectively. mdpi.com These models rely heavily on computational chemistry to generate a wide array of molecular descriptors. For quinoxaline derivatives, QSAR studies are employed to design new compounds with enhanced therapeutic potential, such as antibacterial, antifungal, or anticancer agents. nih.govmdpi.com

In a typical QSAR study, a set of quinoxaline derivatives with known biological activity is used. mdpi.com For each molecule, computational methods (often DFT) are used to calculate various descriptors, which can include:

Electronic descriptors: HOMO and LUMO energies, dipole moment, Mulliken charges. researchgate.net

Topological descriptors: Molecular connectivity indices, shape indices. researchgate.net

Thermodynamic descriptors: Enthalpy of formation, Gibbs free energy.

These descriptors are then used to build a mathematical model (e.g., using multiple linear regression) that predicts the activity of new, unsynthesized compounds. researchgate.net For example, a QSAR study on quinoxaline derivatives as corrosion inhibitors for copper found that the inhibition efficiency correlated with parameters like HOMO energy, the energy gap, and dipole moment. researchgate.net Similarly, QSPR models have been developed to predict physical properties like the melting points of 75 different quinoxaline derivatives using 875 theoretical descriptors. researchgate.net

These modeling approaches significantly accelerate the drug discovery and materials design process by allowing researchers to prioritize the synthesis of the most promising candidates, saving time and resources. mdpi.commdpi.com

Investigation of Aromaticity, Electronic Delocalization, and Charge Transport Properties

The concepts of aromaticity and electron delocalization are central to understanding the stability and electronic properties of 2,3-Dichlorobenzo[f]quinoxaline. nih.gov The fused ring system, composed of benzene (B151609) and pyrazine (B50134) rings, creates an extended π-electron system. nih.gov Computational methods are used to quantify the degree of aromaticity and map the electron delocalization. rsc.org

Aromaticity is no longer considered just a ground-state property; studies now explore the aromaticity of excited states, which is crucial for understanding photochemical behavior. rsc.orgresearchgate.net While specific calculations on 2,3-Dichlorobenzo[f]quinoxaline are not detailed, the methodologies are applicable. Techniques like Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) are used to assess the aromatic character of individual rings within the fused system.

Electronic delocalization is key to the charge transport properties of quinoxaline-based materials, which are of great interest for organic electronics. nih.gov In donor-acceptor systems, the delocalization of the HOMO and LUMO across different parts of the molecule facilitates intramolecular charge transfer (ICT), which is beneficial for charge mobility. nih.gov The charge transport properties of a material, such as its hole or electron mobility, can be computationally estimated. For a quinoxaline-based polymer (PQ1), good air stability and a hole mobility of up to 0.12 cm² V⁻¹ s⁻¹ were demonstrated, underscoring the potential of these materials in Organic Field-Effect Transistors (OFETs). nih.gov Strengthening the electron-withdrawing ability of the quinoxaline core can increase ICT and enhance the delocalization of spin density, which are favorable for charge transport. beilstein-journals.org

Mechanistic Investigations of Biological Activities of Benzo F Quinoxaline Derivatives Excluding Clinical Human Trials

Advanced Cellular and Sub-cellular Imaging Techniques for Localization and Interaction Studies

Without dedicated research on 2,3-Dichlorobenzo[f]quinoxaline, any attempt to generate the requested article would involve extrapolation from other, structurally different compounds, which would violate the instructions to focus solely on the specified molecule and maintain scientific accuracy.

Applications of 2,3 Dichlorobenzo F Quinoxaline and Its Derivatives in Advanced Materials and Analytical Chemistry

Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

Quinoxaline (B1680401) derivatives are recognized for their potential in organic electronic devices due to their diverse electronic properties, which can be fine-tuned through molecular design. arabjchem.orggoogle.comqmul.ac.uk They have been explored as electron-transporting materials, host materials, and emitters in OLEDs, as well as components in organic solar cells. google.comqmul.ac.uk The rigid and luminescent nature of the quinoxaline core contributes to enhanced thermal stability and performance in these devices. google.com

Thermally Activated Delayed Fluorescence (TADF) Emitters

Thermally activated delayed fluorescence (TADF) is a mechanism that allows for highly efficient organic light-emitting diodes by harvesting both singlet and triplet excitons for light emission. Quinoxaline-based materials have emerged as promising candidates for TADF emitters, particularly for challenging red and near-infrared (NIR) wavelengths. nih.govrsc.orgsioc-journal.cn

The design of TADF molecules often involves a donor-acceptor (D-A) structure to achieve a small energy gap between the first excited singlet (S1) and triplet (T1) states (ΔEST). nih.gov The electron-deficient quinoxaline moiety frequently serves as the acceptor. nih.govrsc.orgsioc-journal.cn For instance, a series of red/NIR TADF emitters were developed using dibenzo[f,h]pyrido[2,3-b]quinoxaline (B11843148) as the acceptor core, coupled with different donor molecules. nih.gov The resulting compounds exhibited emissions ranging from 643 nm to 743 nm with small ΔEST values below 0.1 eV in thin films. nih.gov

Key to efficient TADF is a high rate of reverse intersystem crossing (kRISC), the process of converting triplet excitons to singlet excitons. Research has shown that delocalized excited states and structural confinement to suppress relaxation in the triplet state are crucial for enhancing kRISC. nih.gov In one study, a donor-acceptor molecule, DMACPyBP, based on a dibenzo[f,h]pyrido[2,3-b]quinoxaline acceptor, demonstrated a high photoluminescence quantum yield (ΦPL) of 62.3% and a fast kRISC of 0.5 × 10^5 s⁻¹ in a doped film. nih.gov

Table 1: Performance of Selected Quinoxaline-Based TADF Emitters

Emitter Donor Acceptor Emission Peak (nm) ΔEST (eV) ΦPL (%) kRISC (s⁻¹)
DMACPyBP DMAC Dibenzo[f,h]pyrido[2,3-b]quinoxaline 643 0.03 62.3 0.5 × 10⁵
DPACzPyBP DPACz Dibenzo[f,h]pyrido[2,3-b]quinoxaline 722 < 0.1 - -
PXZPyBP PXZ Dibenzo[f,h]pyrido[2,3-b]quinoxaline 743 0.10 21.2 0.04 × 10⁵

Data sourced from a study on red and NIR TADF emitters. nih.gov

Dye-Sensitized Solar Cells (DSSCs) and Electron-Transporting Materials

Quinoxaline derivatives have proven to be attractive materials for dye-sensitized solar cells (DSSCs) and as electron-transporting materials in other organic photovoltaic devices. qmul.ac.uknih.gov Their structural diversity allows for the precise tuning of energy levels to optimize charge transfer processes. nih.gov

In DSSCs, quinoxaline-based dyes can act as sensitizers, absorbing light and injecting electrons into a semiconductor nanoparticle layer, typically titanium dioxide (TiO₂). nih.govnih.govresearchgate.netnih.gov The performance of these dyes is highly dependent on their molecular structure, which influences their absorption spectra, energy levels, and charge recombination rates. nih.govnih.gov For example, sensitizers incorporating a rigid dithieno[3,2-f:2',3'-h]quinoxaline unit have demonstrated broad absorption spectra and high molar extinction coefficients, leading to power conversion efficiencies of up to 8.27% under simulated sunlight. nih.gov

The strategic placement of different functional groups on the quinoxaline backbone is a key aspect of designing efficient DSSC dyes. The use of 2,3-diphenylquinoxaline (B159395) and 2,3-di(thiophen-2-yl)quinoxaline as auxiliary acceptors has been shown to improve electron injection by aligning the dye's lowest unoccupied molecular orbital (LUMO) with the conduction band of TiO₂. nih.gov

Furthermore, the versatility of 2,3-dichloroquinoxaline (B139996) as a building block allows for the synthesis of a wide range of quinoxaline derivatives through nucleophilic aromatic substitution reactions, enabling the creation of novel materials for various optoelectronic applications. arabjchem.orgresearchgate.net

Table 2: Photovoltaic Performance of Selected Quinoxaline-Based Dyes in DSSCs

Dye Donor Spacer/Acceptor PCE (%) Jsc (mA/cm²) Voc (V) FF
DQ5 - Dipentyldithieno[3,2-f:2',3'-h]quinoxaline 7.12 - - -
DTQT-based dye Triphenylamine Dithieno[3,2-f:2',3'-h]quinoxaline 8.27 - - -

PCE: Power Conversion Efficiency, Jsc: Short-circuit current density, Voc: Open-circuit voltage, FF: Fill factor. Data sourced from studies on quinoxaline-based dyes for DSSCs. nih.govnih.gov

Fluorescent Probes and Chemosensors for Specific Analytes (e.g., pH, Metal Ions, Viscosity, Amyloid Fibrils, Biomolecules)

The inherent fluorescence of many quinoxaline derivatives makes them excellent candidates for the development of chemosensors. researchgate.netnih.govmdpi.com By functionalizing the quinoxaline core with specific recognition units, it is possible to create probes that exhibit a change in their fluorescence or color upon binding to a target analyte.

pH Sensors: Amino-substituted quinoxalines have been developed as dual colorimetric and fluorescent pH sensors for acidic aqueous solutions. mdpi.com For example, a "push-pull" quinoxaline with aminopropylamino substituents can be solubilized in water and shows distinct changes in its absorption and emission spectra in response to pH changes in the 1-5 range. mdpi.com These changes are often visible to the naked eye, allowing for semi-quantitative analysis without sophisticated instrumentation. mdpi.com

Metal Ion Sensors: Quinoxaline-based probes have been designed for the selective detection of various metal ions. researchgate.netnih.gov A notable example is a dual-responsive sensor that can detect Fe³⁺ through a color change from colorless to yellow and Cu²⁺ through fluorescence quenching. nih.gov The selectivity of these sensors is a critical feature, and in many cases, they can detect target ions in complex samples like mineral water. nih.gov

Amyloid Fibril Probes: The aggregation of proteins into amyloid fibrils is a hallmark of several neurodegenerative diseases. nih.govresearchgate.net Fluorescent probes are essential tools for studying this process. While traditional dyes like Thioflavin T are widely used, there is a need for new probes with improved properties. researchgate.net Molecular rotors, such as 4-(dicyanovinyl)-julolidine (DCVJ), have been employed to detect the early stages of protein oligomerization and fibril formation. nih.gov Although direct use of 2,3-dichlorobenzo[f]quinoxaline for this purpose is not extensively documented, the broader class of quinoxaline derivatives, with their tunable fluorescence, represents a promising platform for developing novel amyloid probes.

N-Heterocyclic Carbenes (NHCs) Precursors and Catalysis

N-heterocyclic carbenes (NHCs) have become a cornerstone of modern catalysis, serving as highly effective ligands for transition metals. researchgate.netbeilstein-journals.org The precursors to these carbenes are typically azolium salts. researchgate.netbeilstein-journals.org Quinoxaline-annulated NHC precursors, specifically quinoxalino[2,3-d]imidazolium salts, can be synthesized from 2,3-dichloroquinoxaline. rsc.org

The synthesis often involves the reaction of 2,3-dichloroquinoxaline with a primary amine to form a diaminoquinoxaline, which is then cyclized to create the imidazolium (B1220033) ring. rsc.org For instance, N,N'-dineopentyl-2,3-diaminoquinoxaline, derived from 2,3-dichloroquinoxaline, can be reacted with triethyl orthoformate and ammonium (B1175870) hexafluorophosphate (B91526) to yield 1,3-dineopentyl-quinoxalino[2,3-d]imidazolium hexafluorophosphate. rsc.org These precursors can then be deprotonated or dechlorinated to generate the active NHC, which can be trapped and utilized in catalytic applications. rsc.orgnih.gov The resulting quinoxaline-fused NHC ligands offer unique steric and electronic properties that can influence the activity and selectivity of catalytic systems.

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The nitrogen atoms within the quinoxaline ring system are excellent coordination sites for metal ions. This property makes quinoxaline derivatives valuable ligands in coordination chemistry. The reaction of 2,3-dichloroquinoxaline with various nucleophiles can introduce additional donor atoms, creating multidentate ligands capable of forming stable complexes with a variety of metals. arabjchem.orgresearchgate.net

While the direct incorporation of 2,3-dichlorobenzo[f]quinoxaline into metal-organic frameworks (MOFs) is not extensively reported, the synthesis of functionalized quinoxaline linkers is a viable strategy for constructing novel MOFs. The ability to introduce carboxylic acid, amine, or other coordinating groups onto the benzo[f]quinoxaline (B1213846) backbone through reactions at the chloro positions opens up possibilities for designing linkers with specific geometries and functionalities. These custom-designed linkers can then be used to build MOFs with tailored pore sizes, surface areas, and chemical properties for applications in gas storage, separation, and catalysis.

Supramolecular Assembly and Self-Healing Materials

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, π-π stacking, and host-guest interactions, to construct complex, functional architectures. The planar aromatic structure of the benzo[f]quinoxaline core makes it prone to π-π stacking interactions, which can be a driving force for self-assembly processes.

The concept of self-healing materials, which can autonomously repair damage, is a rapidly developing field. nih.gov Many self-healing systems are based on reversible supramolecular interactions. For example, hydrogels formed through host-guest interactions between polymers functionalized with cyclodextrin (B1172386) (host) and ferrocene (B1249389) (guest) have demonstrated redox-responsive self-healing properties. nih.gov While the direct use of 2,3-dichlorobenzo[f]quinoxaline in such materials is not a primary focus in the current literature, its derivatives can be designed to participate in supramolecular assembly. By incorporating recognition motifs or polymerizable groups, benzo[f]quinoxaline units could be integrated into larger supramolecular structures or polymer networks, potentially imparting useful electronic or photophysical properties to self-healing materials.

Analytical Methodologies for Detection and Quantification in Complex Matrices

The detection and quantification of 2,3-Dichlorobenzo[f]quinoxaline and its derivatives in complex matrices such as environmental samples, food products, and biological tissues are critical for monitoring and research purposes. While specific analytical methods for 2,3-Dichlorobenzo[f]quinoxaline are not extensively documented in publicly available literature, the methodologies developed for other quinoxaline derivatives, particularly halogenated ones, provide a strong foundation for its analysis. These methods primarily rely on the high sensitivity and selectivity of chromatography coupled with mass spectrometry, as well as immunochemical techniques.

Chromatography-Mass Spectrometry Techniques (e.g., LC-MS/MS, HPLC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone for the trace-level detection and quantification of quinoxaline derivatives. unich.it Techniques like High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are used to separate the target analytes from the matrix components before they enter the mass spectrometer. lcms.cz

Sample Preparation: The initial step involves extracting the analytes from the complex matrix. For animal tissues, a common procedure includes acidification followed by extraction with an organic solvent mixture, such as ethyl acetate-hexane-isopropanol. lookchem.com Solid-phase extraction (SPE) is frequently employed for cleanup and concentration of the analytes. sielc.com For instance, Oasis HLB cartridges are effective for purifying extracts of quinoxaline metabolites from swine liver. chemicalbook.com

Chromatographic Separation: A C18 reversed-phase column is typically used for the separation of quinoxaline derivatives. lcms.czsielc.com The mobile phase often consists of a gradient mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, with additives such as formic acid to improve ionization efficiency. lcms.czsielc.com

Mass Spectrometric Detection: Tandem mass spectrometry, often using a triple quadrupole instrument, is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. sielc.com This involves selecting a specific precursor ion for the analyte and then monitoring for one or more of its characteristic product ions after fragmentation. nih.gov For example, in the analysis of quinoxaline metabolites, positive electrospray ionization (ESI+) is commonly used. sielc.com

The performance of these methods is characterized by key validation parameters. For a range of quinoxaline 1,4-dioxides and their metabolites in swine liver, an UHPLC-MS/MS method demonstrated excellent linearity, with limits of detection (LOD) ranging from 0.30 to 2.51 μg/kg and limits of quantification (LOQ) from 1.10 to 8.37 μg/kg. chemicalbook.com The recoveries for these compounds were between 79.8% and 96.5%. chemicalbook.com Another HPLC-MS/MS method for olaquindox (B1677201) and its metabolites in animal-derived food products reported a detection limit of 0.08 μg/kg with average recoveries of 72.6% to 90.5%. sielc.com

Table 1: Performance of LC-MS/MS Methods for Quinoxaline Derivatives

Compound Class Matrix Technique LOD LOQ Recovery Reference
Quinoxaline 1,4-dioxides & metabolites Swine Liver UHPLC-MS/MS 0.30–2.51 µg/kg 1.10–8.37 µg/kg 79.8–96.5% chemicalbook.com
Olaquindox & metabolites Animal Food Products HPLC-MS/MS 0.08 µg/kg Not Reported 72.6–90.5% sielc.com
Quinoxaline-2-carboxylic acid Animal Tissues HPLC Not Reported Not Reported 92.6-112.2% nih.gov

This table presents data for related quinoxaline derivatives as a proxy for the expected performance of methods for 2,3-Dichlorobenzo[f]quinoxaline.

Immunoassay Techniques (e.g., ELISA, LFIA, Fluorescence-linked Immunoassay)

Immunoassays offer a rapid, high-throughput, and cost-effective approach for screening large numbers of samples for the presence of quinoxaline derivatives. researchgate.net These methods are based on the specific binding of an antibody to the target analyte.

Enzyme-Linked Immunosorbent Assay (ELISA): Competitive ELISAs have been developed for the detection of quinoxaline metabolites. lookchem.comnih.gov In an indirect competitive ELISA (ic-ELISA) for methyl-3-quinoxaline-2-carboxylic acid (MQCA), a marker for several quinoxaline antibiotics, a high sensitivity was achieved with a half-maximal inhibitory concentration (IC50) of 6.46 μg/L. lookchem.com

Fluorescence-linked Immunoassay: Time-resolved fluoroimmunoassay (TR-FIA) is another sensitive immunoassay format. A TR-FIA for quinoxaline-2-carboxylic acid (QCA) in animal tissues demonstrated a sensitivity of 1.12 ng/mL, which was slightly better than the corresponding ic-ELISA. nih.gov The recovery values for spiked swine tissue samples ranged from 92.6% to 112.2%. nih.gov

Lateral Flow Immunoassay (LFIA): LFIA provides a rapid and simple format for on-site testing. While specific applications for 2,3-Dichlorobenzo[f]quinoxaline are not detailed, LFIAs have been developed for other quinoxaline derivatives, indicating the feasibility of this approach. nih.gov

Table 2: Performance of Immunoassay Techniques for Quinoxaline Derivatives

Analyte Technique Matrix Sensitivity (IC50 or LOD) Recovery Reference
Methyl-3-quinoxaline-2-carboxylic acid ic-ELISA Swine Liver 6.46 µg/L (IC50) Not Reported lookchem.com
Quinoxaline-2-carboxylic acid ic-ELISA Animal Tissues 1.62 ng/mL (LOD) 92.6–112.2% nih.gov
Quinoxaline-2-carboxylic acid TR-FIA Animal Tissues 1.12 ng/mL (LOD) 92.6–112.2% nih.gov

This table presents data for related quinoxaline derivatives as a proxy for the expected performance of methods for 2,3-Dichlorobenzo[f]quinoxaline.

Advanced Separation Techniques (e.g., Chromatography, Electrophoresis)

Beyond standard HPLC, other separation techniques contribute to the analysis of quinoxaline compounds.

Gas Chromatography (GC): Gas-liquid chromatography (GLC) combined with mass spectrometry (GC-MS) has been used for the analysis of quinoxalines derived from carbohydrates. researchgate.net Trimethylsilyl derivatization is typically required to increase the volatility of the hydroxyl-containing quinoxaline derivatives for GC analysis. researchgate.net

Electrophoresis: While less common for routine quantitative analysis of these compounds compared to LC-MS, electrophoretic techniques have been applied in related research. For instance, two-dimensional gel electrophoresis has been used to separate proteins in studies investigating the effects of quinoxaline derivatives on biological systems. nih.gov The principles of capillary electrophoresis could be adapted for the separation of charged quinoxaline derivatives.

These advanced separation methods, often used in a research context, provide alternative or complementary information to the more prevalent LC-MS techniques for the comprehensive analysis of 2,3-Dichlorobenzo[f]quinoxaline and its related compounds.

Future Directions and Emerging Research Avenues for Benzo F Quinoxaline Chemistry

Development of Novel and Sustainable Synthetic Methodologies with Enhanced Efficiency and Selectivity

A primary future goal is the development of efficient and environmentally friendly methods for synthesizing the benzo[f]quinoxaline (B1213846) core and its derivatives. This includes exploring one-pot reactions, utilizing green solvents like water, and employing recyclable catalysts to minimize waste and cost. ijiset.comnih.gov

Exploration of Benzo[f]quinoxaline Derivatives in Advanced Functional Materials and Optoelectronics

The unique photophysical properties of the extended aromatic system of benzo[f]quinoxalines remain largely untapped. Future research will likely focus on designing and synthesizing novel derivatives for advanced applications in OLEDs, solar cells, and as components of stimuli-responsive materials.

Integration into Hybrid Materials and Nanotechnology

Incorporating the benzo[f]quinoxaline scaffold into larger systems, such as polymers or metal-organic frameworks (MOFs), could lead to new hybrid materials. These materials could possess unique combinations of properties, such as conductivity and porosity, making them suitable for applications in catalysis, gas storage, or advanced sensors.

Advanced Computational Design and De Novo Synthesis of Targeted Molecular Architectures

Computational methods, such as Density Functional Theory (DFT), can be used to predict the electronic, optical, and biological properties of new benzo[f]quinoxaline derivatives before they are synthesized. rsc.org This in silico design approach can guide synthetic efforts toward molecules with specific, targeted functions, accelerating the discovery process for new drugs and materials.

Expansion of Mechanistic Understanding in Biological Systems and Target Identification

For derivatives that show promising biological activity, a key area of future research will be to elucidate their precise mechanism of action. Identifying the specific cellular targets and understanding the molecular interactions will be crucial for optimizing their therapeutic potential and minimizing off-target effects.

High-Throughput Screening Approaches for Materials and Catalyst Discovery

High-throughput screening techniques can rapidly evaluate large libraries of benzo[f]quinoxaline derivatives for desired properties. This approach can accelerate the discovery of new catalysts for organic synthesis or new materials with optimal performance characteristics for electronic devices.

Challenges and Opportunities in Quinoxaline-Based Research

A major challenge in benzo[f]quinoxaline research is the limited availability of starting materials and the need for multi-step synthetic sequences. However, this also presents a significant opportunity. The development of novel, efficient synthetic routes to this and other expanded quinoxaline (B1680401) systems would open the door to a vast and unexplored area of chemical space, with the potential for discovering new molecules with exceptional properties and functions. sapub.orgcore.ac.uk

Q & A

Q. What are the most reliable synthetic routes for preparing 2,3-dichlorobenzo[f]quinoxaline (DCQX), and how do reaction conditions influence product purity?

DCQX is commonly synthesized via condensation of 1,2-diamines with α-diketones or halogenated precursors. A typical method involves reacting o-phenylenediamine derivatives with dichlorinated diketones under reflux in polar solvents like ethanol or DMF. Microwave-assisted synthesis has emerged as an efficient alternative, achieving higher yields (75–90%) without metal catalysts by optimizing temperature (120–150°C) and irradiation time (15–30 minutes) . Purity is highly dependent on solvent choice (e.g., rectified spirit vs. DMF) and post-synthetic purification via column chromatography or recrystallization. IR and NMR spectroscopy are critical for verifying the absence of unreacted starting materials, particularly residual amines or diketones .

Q. How can researchers optimize nucleophilic aromatic substitution (NAS) at the 2,3-positions of DCQX for functional group diversification?

The two chlorine atoms at C2 and C3 of DCQX are highly reactive toward NAS. Systematic optimization involves:

  • Nucleophile selection : Thiols, amines, and alkoxides show varying reactivities, with amines requiring milder conditions (room temperature, 12–24 hours) compared to alkoxides (reflux in ethanol, 6–8 hours) .
  • Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing transition states.
  • Catalyst screening : While metal-free protocols are feasible, Pd catalysts (e.g., Pd(PPh₃)₄) improve yields for sterically hindered nucleophiles .
    A table summarizing reaction outcomes:
NucleophileSolventCatalystYield (%)Reference
AnilineDMFNone78
ThiophenolEthanolNone85
Sodium methoxideMethanolPd(PPh₃)₄92

Advanced Research Questions

Q. What mechanistic insights explain contradictory reports on DCQX’s regioselectivity in palladium-catalyzed C–H activation reactions?

Conflicting data on regioselectivity (C6 vs. C7 functionalization) in Pd-catalyzed reactions arise from:

  • Substrate electronic effects : Electron-withdrawing substituents on the quinoxaline core direct C–H activation to electron-deficient positions.
  • Ligand steric effects : Bulky ligands (e.g., P(t-Bu)₃) favor C6 activation due to reduced steric hindrance, while smaller ligands (e.g., PPh₃) permit C7 functionalization .
  • Solvent polarity : High-polarity solvents stabilize charge-separated intermediates, altering transition-state geometry. Researchers should validate regioselectivity via X-ray crystallography or NOESY NMR .

Q. How does DCQX’s electronic structure influence its DNA intercalation efficiency in pharmacological studies?

DCQX derivatives intercalate DNA via π-π stacking between the quinoxaline core and DNA base pairs. Key factors include:

  • Planarity : Substituents at C2/C3 (e.g., chloro vs. phenyl groups) modulate planarity, with bulkier groups reducing intercalation efficiency by ~40% .
  • Electron density : Electron-deficient cores (e.g., nitro-DCQX) exhibit stronger binding (ΔTm = +8°C) due to enhanced charge transfer with GC-rich regions .
  • Side-chain orientation : Amine or thiol side chains at C2/C3 improve solubility but may sterically hinder intercalation unless aligned with the DNA minor groove .

Q. What strategies resolve discrepancies in thermal stability data for DCQX-based organic solar cell (OSC) acceptors?

Divergent thermal stability reports (e.g., Tₐ = 180–220°C) in OSC studies stem from:

  • Halogenation patterns : Brominated DCQX derivatives (e.g., 2,3-dibromo) exhibit higher thermal stability than chlorinated analogs due to stronger C–Br bonds .
  • Crystallinity : Annealing conditions (e.g., 150°C for 10 minutes vs. 180°C for 5 minutes) impact molecular packing, as shown by grazing-incidence X-ray diffraction (GIXD) .
  • Additive effects : Incorporating 1,8-diiodooctane (DIO) reduces phase separation, stabilizing the active layer up to 1,000 hours under illumination .

Methodological Considerations

  • Data validation : Cross-reference spectroscopic data (e.g., IR, ¹H/¹³C NMR) with computational simulations (DFT) to confirm structural assignments .
  • Controlled experiments : Use isotopic labeling (e.g., ¹⁵N-DCQX) to trace reaction pathways in NAS or catalytic coupling .
  • Collaborative workflows : Partner with crystallographers or computational chemists to resolve ambiguities in regioselectivity or binding modes .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2,3-Dichlorobenzo[f]quinoxaline
Reactant of Route 2
Reactant of Route 2
2,3-Dichlorobenzo[f]quinoxaline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.